molecular formula C16H15N3O3 B2554506 (2E)-3-(furan-2-yl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}prop-2-enamide CAS No. 1421586-92-6

(2E)-3-(furan-2-yl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}prop-2-enamide

Cat. No.: B2554506
CAS No.: 1421586-92-6
M. Wt: 297.314
InChI Key: YRZPORWOLUOROA-VOTSOKGWSA-N
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Description

(2E)-3-(furan-2-yl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}prop-2-enamide is an organic compound characterized by the presence of furan and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}prop-2-enamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Attachment of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the enamide linkage: This step involves the reaction of the furan-pyrazole intermediate with an appropriate acyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Pyrazolines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(furan-2-yl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(furan-2-yl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}prop-2-enamide is unique due to its combination of furan and pyrazole rings, which confer specific electronic and steric properties that can be exploited in various applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-19-14(15-5-3-9-22-15)10-12(18-19)11-17-16(20)7-6-13-4-2-8-21-13/h2-10H,11H2,1H3,(H,17,20)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZPORWOLUOROA-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C=CC2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)CNC(=O)/C=C/C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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